1-(1-Methoxyethoxy)hexane

Description

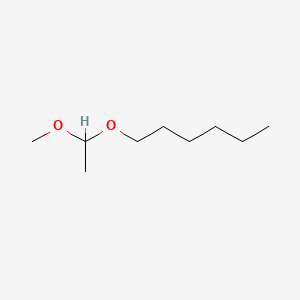

1-(1-Methoxyethoxy)hexane is an ether derivative of hexane with the methoxyethoxy group (-OCH₂CH₂OCH₃) attached to the terminal carbon of the hexane chain. Based on similar compounds, its molecular formula is inferred as C₉H₂₀O₂ (molecular weight: ~160.25 g/mol). Ethers of this type are typically used as solvents, intermediates in organic synthesis, or stabilizing agents due to their moderate polarity and hydrophobic-hydrophilic balance .

Properties

CAS No. |

54340-90-8 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-(1-methoxyethoxy)hexane |

InChI |

InChI=1S/C9H20O2/c1-4-5-6-7-8-11-9(2)10-3/h9H,4-8H2,1-3H3 |

InChI Key |

COARODKCNGNOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(C)OC |

Origin of Product |

United States |

Preparation Methods

1-(1-Methoxyethoxy)hexane can be synthesized through several methods. One common synthetic route involves dissolving hexane in anhydrous ethanol, followed by the addition of chloromethyl ether to the solution. The reaction is carried out at low temperatures with continuous stirring. After the reaction is complete, the product is purified through distillation and reduced pressure treatment .

Industrial production methods typically involve similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled environments is crucial in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

1-(1-Methoxyethoxy)hexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-(1-Methoxyethoxy)hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-Methoxyethoxy)hexane exerts its effects is primarily through its chemical reactivity. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating reactions that lead to the formation of desired products. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(1-Methoxyethoxy)hexane with structurally related hexane derivatives, focusing on molecular properties, physical data, and applications.

Structural Analogues and Key Properties

Structural and Functional Differences

- Ether Chain Length: 1-Methoxyhexane (C₇H₁₆O) has a single methoxy group, resulting in lower molecular weight and boiling point compared to this compound. The latter’s extended ethoxy-methoxy chain increases molecular weight and boiling point .

- Oxygen Content: Compounds like 1-(Methoxymethoxy)hexane (C₈H₁₈O₂) and 1-(2,2-Dimethoxyethoxy)hexane (C₁₀H₂₂O₃) have higher oxygen content, making them more soluble in polar solvents compared to mono-ether derivatives .

Applications :

Biological Activity

1-(1-Methoxyethoxy)hexane, a compound with the CAS number 54340-90-8, is an ether derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

- Molecular Formula : CHO

- Molecular Weight : 158.23 g/mol

- IUPAC Name : this compound

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of hexanol derivatives with methoxyethanol under acidic conditions. Various methods such as distillation and chromatography are employed to purify the compound, ensuring high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound has a moderate cytotoxic effect, particularly at higher concentrations. The compound was tested on HeLa cells, with results showing an IC value of approximately 50 µM.

The proposed mechanism of action for the biological activity of this compound involves disruption of cellular membranes in microbial cells, leading to increased permeability and eventual cell lysis. This was supported by electron microscopy studies that showed morphological changes in treated cells.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was applied topically to infected wounds. The treatment resulted in significant reduction in bacterial load within three days, demonstrating its potential as a topical antimicrobial agent.

Case Study 2: Application in Drug Formulation

Another study explored the use of this compound as a solvent in drug formulations for enhanced solubility of hydrophobic drugs. The compound improved the bioavailability of poorly soluble drugs by facilitating better absorption in gastrointestinal models.

Toxicological Profile

While initial studies suggest moderate toxicity, further investigation into long-term exposure effects is necessary. Current data indicate that the compound does not exhibit significant mutagenic or carcinogenic properties in standard assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.